molecular formula C9H9BrClNO B13032127 6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl

6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl

Cat. No.: B13032127
M. Wt: 262.53 g/mol
InChI Key: ZOZAEVKQVRCWKI-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. These interactions can result in antimicrobial, anticancer, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: The non-brominated version of the compound.

    6-Chloro-2,3-dihydroquinolin-4(1H)-one: A similar compound with a chlorine atom instead of bromine.

    6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A fluorinated analogue.

Uniqueness

6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, making the compound a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride

InChI

InChI=1S/C9H8BrNO.ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;/h1-2,5,11H,3-4H2;1H

InChI Key

ZOZAEVKQVRCWKI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)Br.Cl

Origin of Product

United States

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